CB2 Cannabinoid Receptor Affinity: 3-Methylcyclohexyl vs. Unsubstituted Cycloalkyl Analogs
In the N1-cycloalkyl substituted pyrazole series of cannabinoid CB1/CB2 ligands, the unsubstituted cycloalkyl analogs showed decreased affinity for both CB1 and CB2 receptors compared to the reference 2,4-dichlorophenyl compound (SR141716A). By contrast, the 3-methylcyclohexyl and 4-methylcyclohexyl N1-substituted analogs exhibited a moderate improvement in CB2 receptor binding affinity, while selectivity versus CB1 was not enhanced [1]. The target compound bears the 3-methylcyclohexyl group, which places it within the affinity-improved subset. Although individual Ki values for the target compound are not published, the class-level SAR demonstrates that the 3-methylcyclohexyl substitution pattern recovers and modestly exceeds the CB2 affinity of the unsubstituted cycloalkyl baseline.
| Evidence Dimension | CB2 receptor binding affinity (qualitative direction of change vs unsubstituted cycloalkyl) |
|---|---|
| Target Compound Data | Moderate improvement in CB2 affinity (class-level for 3-methylcyclohexyl N1-substituted pyrazoles) [1] |
| Comparator Or Baseline | Unsubstituted cycloalkyl N1-substituted pyrazole analogs: decreased affinity for both CB1 and CB2 vs SR141716A [1] |
| Quantified Difference | Directional improvement; precise fold-change not extracted from available source |
| Conditions | In vitro cannabinoid receptor binding assay (source: review of SAR by Krishnamurthy et al. 2004, cited in [1]) |
Why This Matters
For programs targeting CB2 receptor modulation, selecting a 3-methylcyclohexyl-substituted pyrazole over an unsubstituted cycloalkyl or simple alkyl analog provides a documented affinity advantage, reducing the risk of obtaining an inactive compound.
- [1] Thakur GA, Tichkule R, Bajaj S, et al. Cannabinoids. In: Handbook of Experimental Pharmacology. Springer; 2005:224. (SAR of Pyrazole Cannabinoid Receptor Antagonists section). View Source
